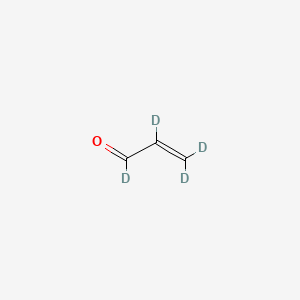
N-Acetyl-D-glucosamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .
Synthesis Analysis
The synthesis of N-Acetyl-D-glucosamine-d3 involves the selective functionalization of the different hydroxyl substituents on D-glucose and D-glucosamine, resulting in small molecular gelators . A library of fourteen ester derivatives was synthesized and characterized . The ester derivatives typically formed gels in pump oil and aqueous mixtures of dimethyl sulfoxide or ethanol .Molecular Structure Analysis
N-Acetyl-D-glucosamine-d3 is an acetylated form of glucosamine, a glucose derivative . It plays a role in prokaryotic metabolism and is used as a monomer in chitin, hyaluronic acid, and polymers within the cell wall .Chemical Reactions Analysis
N-Acetylglucosamine can undergo a chemical reaction catalyzed by the enzyme N-acetylglucosamine deacetylase . The reaction involves the conversion of N-acetyl-D-glucosamine and water into D-glucosamine and acetate .Physical And Chemical Properties Analysis
N-Acetyl-D-glucosamine-d3 is a hydrophilic molecule and is mostly water-soluble . It has a molar mass of 221.21 g/mol .Aplicaciones Científicas De Investigación
Organogelation and Low Molecular Weight Gelators (LMWGs)
N-Acetyl-D-glucosamine-d3 derivatives have been explored as effective low molecular weight gelators (LMWGs). These compounds can form gels in polar solvents and aqueous mixtures. The presence of the 3-hydroxyl group is crucial for hydrogen bonding, which plays a key role in organogelation. Interestingly, amide derivatives (3) tend to be more effective gelators than the corresponding esters (1), attributed to the enhanced hydrogen bonding capacity of the amido group .
Biomedical Applications
N-Acetyl-D-glucosamine (GlcNAc) and its deuterated form have potential biomedical applications. Some notable areas include:
Cell Wall Components and Morphogenesis Regulation
GlcNAc is a fundamental component of various structures:
- Extracellular Matrix of Animal Cells : It plays a role in cell adhesion and signaling. Additionally, GlcNAc stimulates morphological and stress responses across different organisms .
Inflammation Modulation and Neurodegeneration
N-Acetylglucosamine (GlcNAc) acts as a triple modulator:
- Neurodegeneration : It impacts neurodegenerative pathways. GlcNAc promotes biosynthesis of N-linked glycans, which interact with galectins to regulate glycoprotein clustering, signaling, and endocytosis .
Lectin Histochemistry and Borrelia burgdorferi Cultivation
N-Acetyl-D-glucosamine has been used in lectin histochemistry as a sugar for competitive inhibition. Additionally, it serves as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains .
Drug Delivery and Imaging Applications
Chitosan oligosaccharide, derived from GlcNAc, has been investigated as a drug carrier for molecular therapies. It also plays a role in imaging for tumor and cancer detection .
Safety And Hazards
Direcciones Futuras
Research on microbial fermentation production of GlcN is attracting many researchers due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety . This method can effectively solve the problem of shrimp and crab hydrolysis process, which has certain guiding significance for the further production, research, and production of glucosamine .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OSEDBHPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746937 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glucosamine-d3 | |
CAS RN |
77369-11-0 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)